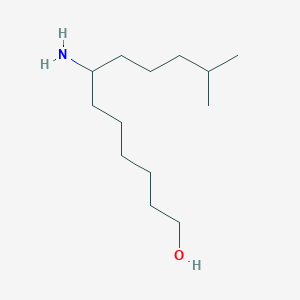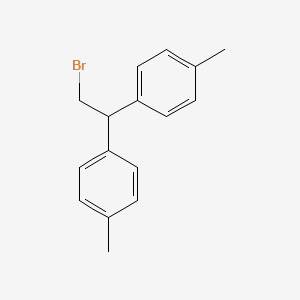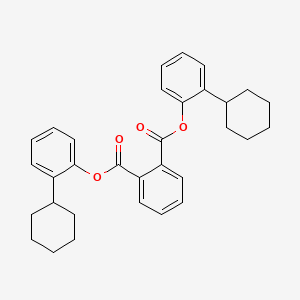![molecular formula C16H11F3N2S2 B14521824 2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-06-5](/img/structure/B14521824.png)
2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diphenylmethylsulfanyl group and a trifluoromethyl group attached to the thiadiazole ring.
Preparation Methods
The synthesis of 2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of diphenylmethylsulfanyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethylsulfanyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is primarily related to its ability to interact with biological targets. The compound’s thiadiazole ring can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its cytotoxic effects on cancer cells. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives to highlight its uniqueness:
1,3,4-Thiadiazole: This is the parent compound of the class and serves as a basis for the synthesis of various derivatives.
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-thiol: This compound contains the trifluoromethyl group but lacks the diphenylmethylsulfanyl group.
2-(Diphenylmethylsulfanyl)-1,3,4-thiadiazole: This derivative contains the diphenylmethylsulfanyl group but lacks the trifluoromethyl group.
Properties
CAS No. |
62617-06-5 |
|---|---|
Molecular Formula |
C16H11F3N2S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H11F3N2S2/c17-16(18,19)14-20-21-15(23-14)22-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
HLKNKRMWGVONLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol](/img/structure/B14521765.png)




![Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate](/img/structure/B14521814.png)

![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one](/img/structure/B14521826.png)


